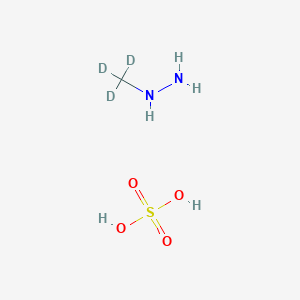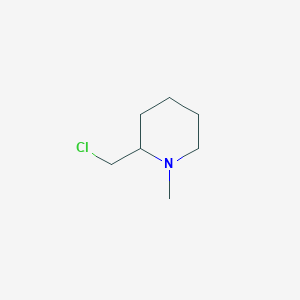
3-Chloro-6-methyl-6,7-dihydro-9H-5-oxa-9-azabenzocyclohepten-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-methyl-6,7-dihydro-9H-5-oxa-9-azabenzocyclohepten-8-one, also known as clozapine-N-oxide (CNO), is a synthetic compound that has been widely used in scientific research as a pharmacological tool to study the function of G protein-coupled receptors (GPCRs). CNO is a derivative of clozapine, an atypical antipsychotic drug that is used to treat schizophrenia and other psychiatric disorders. However, CNO is not approved for human use and is only used in laboratory experiments.
Mécanisme D'action
CNO acts as an agonist for DREADDs, which are modified GPCRs that are not normally activated by endogenous ligands. When CNO binds to DREADDs, it induces a conformational change that activates downstream signaling pathways, leading to changes in neuronal activity and behavior.
Effets Biochimiques Et Physiologiques
CNO has been shown to have a variety of effects on neuronal activity and behavior, depending on the specific DREADD that is activated and the brain region that is targeted. For example, CNO-induced activation of DREADDs in the prefrontal cortex can improve working memory performance in rodents, while activation of DREADDs in the amygdala can reduce anxiety-like behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CNO as a pharmacological tool is its high selectivity for DREADDs, which allows for precise manipulation of neuronal activity in specific brain regions. CNO is also relatively stable and can be easily administered to animals via injection or oral gavage. However, one limitation of using CNO is that it can have off-target effects on other GPCRs, which can complicate data interpretation. In addition, CNO has a relatively short half-life in vivo, which can limit the duration of its effects.
Orientations Futures
There are many potential future directions for research using CNO and DREADDs. One area of interest is the development of new DREADDs with improved pharmacological properties, such as increased selectivity and longer half-life. Another area of interest is the use of CNO and DREADDs to study the neural circuits underlying complex behaviors such as social interaction and decision-making. Finally, CNO and DREADDs could be used in combination with other techniques such as optogenetics and chemogenetics to achieve even more precise control over neuronal activity in vivo.
Méthodes De Synthèse
CNO can be synthesized using various methods, including the reaction of clozapine with nitrous acid or nitric oxide, or the reaction of clozapine with chloroform and sodium hydroxide. However, the most commonly used method involves the reaction of clozapine with thionyl chloride and then with methylamine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
CNO is widely used in scientific research as a pharmacological tool to study the function of GPCRs, particularly the Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). DREADDs are genetically engineered GPCRs that can be selectively activated by synthetic ligands such as CNO. By using CNO to activate DREADDs, researchers can manipulate neuronal activity in specific brain regions and study the effects on behavior and physiology.
Propriétés
Numéro CAS |
134076-61-2 |
|---|---|
Nom du produit |
3-Chloro-6-methyl-6,7-dihydro-9H-5-oxa-9-azabenzocyclohepten-8-one |
Formule moléculaire |
C10H10ClNO2 |
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
8-chloro-2-methyl-3,5-dihydro-2H-1,5-benzoxazepin-4-one |
InChI |
InChI=1S/C10H10ClNO2/c1-6-4-10(13)12-8-3-2-7(11)5-9(8)14-6/h2-3,5-6H,4H2,1H3,(H,12,13) |
Clé InChI |
OBYMSPNSAICJJD-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NC2=C(O1)C=C(C=C2)Cl |
SMILES canonique |
CC1CC(=O)NC2=C(O1)C=C(C=C2)Cl |
Synonymes |
3-Chloro-6-methyl-6,7-dihydro-9H-5-oxa-9-azabenzocyclohepten-8-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)



